molecular formula C11H14O4 B3374030 2-[(3-Methoxyphenyl)methoxy]propanoic acid CAS No. 1016890-44-0

2-[(3-Methoxyphenyl)methoxy]propanoic acid

Cat. No.: B3374030
CAS No.: 1016890-44-0
M. Wt: 210.23 g/mol
InChI Key: XWFWSKGMKJMPHJ-UHFFFAOYSA-N
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Description

2-[(3-Methoxyphenyl)methoxy]propanoic acid (CAS 1016890-44-0) is a high-purity chemical compound supplied for research and development purposes. This compound has a molecular formula of C11H14O4 and a molecular weight of 210.23 . Its structure features a propanoic acid chain ether-linked to a 3-methoxybenzyl group, making it a potential building block or intermediate in organic synthesis and medicinal chemistry research. Researchers value this compound for exploring new synthetic pathways and developing novel chemical entities. The product is characterized by a defined SMILES structure (CC(OCC1=CC=CC(OC)=C1)C(O)=O) and InChIKey (XWFWSKGMKJMPHJ-UHFFFAOYSA-N) for precise identification and database searching . Handling should be conducted with appropriate safety measures. This product is labeled with the GHS07 pictogram and carries hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is essential to consult the Safety Data Sheet (SDS) before use and adhere to recommended precautionary statements. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-methoxyphenyl)methoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-8(11(12)13)15-7-9-4-3-5-10(6-9)14-2/h3-6,8H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFWSKGMKJMPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2 3 Methoxyphenyl Methoxy Propanoic Acid Analogues

Reaction Kinetics and Thermodynamic Studies of Ether Cleavage and Formation

The central ether bond in 2-[(3-Methoxyphenyl)methoxy]propanoic acid, specifically the 3-methoxybenzyl ether group, is a key determinant of its chemical stability and reactivity. This group is analogous to the widely used p-methoxybenzyl (PMB) protecting group in organic synthesis. nih.govgoogle.com The formation and cleavage of such ethers have been extensively studied, providing a framework for understanding the kinetics and mechanisms applicable to this compound.

Ether formation can be achieved under basic or acidic conditions, though methods avoiding harsh conditions are often preferred for complex molecules. google.com The formation of PMB ethers, for instance, can be accomplished under neutral conditions using specific reagents to avoid side reactions common in acidic or basic media. google.com

The cleavage of methoxybenzyl ethers is typically an acid-catalyzed process. openstax.org Strong acids such as hydrogen bromide (HBr) and hydrogen iodide (HI) are effective at cleaving ethers, generally following either an SN1 or SN2 nucleophilic substitution mechanism, depending on the structure of the ether's alkyl groups. openstax.org

SN2 Mechanism: For ethers with primary and secondary alkyl groups, cleavage occurs via an SN2 pathway. The reaction begins with the protonation of the ether oxygen by the strong acid, creating a good leaving group. masterorganicchemistry.com The halide anion (e.g., I⁻ or Br⁻) then acts as a nucleophile, attacking the less sterically hindered carbon atom. openstax.orgmasterorganicchemistry.com In the case of an aryl alkyl ether like the one in the target molecule, nucleophilic attack occurs on the benzylic carbon, not the aromatic ring carbon, leading to the formation of a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org

SN1 Mechanism: When one of the alkyl groups attached to the ether oxygen is tertiary, benzylic, or allylic, the C-O bond can cleave via an SN1 mechanism. openstax.org This is because these groups can form stable intermediate carbocations. openstax.org The 3-methoxybenzyl group can stabilize a positive charge, making an SN1 pathway plausible under certain conditions.

The reactivity of the ether can be influenced by the substituent on the benzene (B151609) ring. For instance, 3,4-dimethoxybenzyl (DMPM) groups are more reactive towards cleavage with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) than p-methoxybenzyl (PMB) groups. researchgate.net The cleavage of PMB ethers can also be achieved with various Lewis acids or under photochemical conditions. nih.gov

Table 1: Conditions for Cleavage of Methoxybenzyl Ether Analogues
Reagent/ConditionMechanism TypeKey CharacteristicsReference
HBr, HI (strong acids)SN1 or SN2General method for ether cleavage; mechanism depends on substrate structure. openstax.org
DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone)Oxidative CleavageNeutral conditions; sensitive to electronic properties of the benzyl (B1604629) group. researchgate.net
Trifluoroacetic Acid (TFA)SN1 or E1Acid-catalyzed cleavage, can be selective for PMB esters over benzyl esters. nih.gov
Chlorosulfonyl isocyanate (CSI)–NaOH-Provides a mild methodology for deprotection of p-methoxybenzyl ethers. lookchem.com
CBr4 in Methanol-Selectively deprotects p-methoxybenzyl ethers under neutral, refluxing conditions. researchgate.net

Degradation Pathways in Model Systems and Stability Under Research Conditions

The stability of this compound is crucial for its handling and application in research settings. The primary degradation pathway involves the cleavage of the ether linkage, as discussed above. Methoxybenzyl ethers are generally stable under a wide range of reaction conditions but are susceptible to cleavage by strong acids. nih.govgoogle.com

Under research conditions, the compound is stable to many reagents, which is why benzyl and methoxybenzyl ethers are used as protecting groups. google.com They can withstand halogens, dilute acids, bases, and many nucleophiles. openstax.org However, specific reagents are designed to cleave them. For example, while stable to many bases, selective cleavage of a PMB ester in the presence of a PMB ether can be achieved using basic conditions. nih.gov

Studies on the degradation of structurally related compounds can provide further insights. For example, the degradation of Ketoprofen (B1673614) (2-(3-Benzoylphenyl)propanoic acid) in model systems involves initial reduction of the ketone group, followed by hydroxylation of the aromatic ring. ethz.ch While the initiating group is different, this highlights the potential for modification of the phenyl ring as a degradation pathway under certain (e.g., microbial) conditions. ethz.ch

The stability of the propanoic acid moiety is generally high, though decarboxylation can occur under harsh thermal conditions. The chiral center at the C2 position of the propanoic acid could be susceptible to racemization under basic or harsh acidic conditions, which is a critical consideration in any chemical transformation.

Table 2: Stability of Methoxybenzyl Ether Analogues Under Various Conditions
Condition/Reagent TypeStabilityOutcome/NotesReference
Strong Bases (e.g., LiOH)Generally StablePMB ethers are stable, allowing for selective hydrolysis of PMB esters. nih.gov
Strong Acids (e.g., HI, HBr, TFA)UnstableLeads to cleavage of the ether bond. nih.govopenstax.org
Oxidizing Agents (e.g., DDQ)UnstableCleavage occurs under neutral conditions. nih.govresearchgate.net
Catalytic HydrogenolysisUnstableA common method for cleaving benzyl-type ethers, though PMB ethers can be more resistant than benzyl ethers. lookchem.com
Lewis Acids (e.g., FeCl3, MgBr2)UnstableCan promote ether cleavage, but may not be compatible with all functional groups. lookchem.com

Exploration of Esterification and Amidation Reactions for Derivative Synthesis

The carboxylic acid functional group of this compound is a prime site for derivatization through esterification and amidation reactions. These reactions allow for the synthesis of a wide array of analogues with potentially modified properties.

Esterification: Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. medcraveonline.com This reaction is typically reversible and catalyzed by an acid, such as sulfuric acid (Fischer esterification). nagwa.com The rate and yield of the esterification of propanoic acid are influenced by several factors, including the structure of the alcohol, the molar ratio of reactants, and temperature. ceon.rsresearchgate.net For instance, the reactivity of alcohols generally follows the order of 1-butanol (B46404) > 1-propanol (B7761284) > ethanol (B145695) > 2-propanol. ceon.rs Increasing the alcohol-to-acid molar ratio and the temperature generally increases the reaction rate and yield. ceon.rsresearchgate.net

Given the chiral center in this compound, it is crucial to use mild esterification conditions to prevent racemization. nih.gov Methods that avoid strong acids and high temperatures, such as using activating agents like 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI) or coupling agents, are often preferred for sensitive substrates. researchgate.net

Amidation: Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine is slow. nih.gov Common methods include converting the carboxylic acid to a more reactive acyl chloride (e.g., using thionyl chloride) followed by reaction with the amine, or using coupling agents. researchgate.netchemrxiv.org A variety of coupling agents (e.g., CDI, COMU) can facilitate amidation under mild, often solventless, conditions. chemrxiv.org Boron-based reagents like B(OCH₂CF₃)₃ have also been shown to be effective for the direct amidation of carboxylic acids and amines. nih.gov

The synthesis of amides from various carboxylic acids and amines is a well-established tool for creating diverse chemical libraries. arkat-usa.org These methods are directly applicable to this compound to generate a range of N-substituted propionamide (B166681) derivatives. researchgate.net

Mechanistic Characterization of Side Reactions and Byproduct Formation

During the synthesis and transformation of this compound and its analogues, various side reactions can occur, leading to the formation of impurities and byproducts.

In Ether Formation/Cleavage: The synthesis of methoxybenzyl ethers via methods like the Williamson ether synthesis can be complicated by elimination reactions, especially with sterically hindered substrates. google.com During acid-catalyzed cleavage, the formation of a stable 3-methoxybenzyl carbocation can lead to side reactions. nih.govopenstax.org This cation is an electrophile and can react with other nucleophiles present in the mixture, or with the aromatic ring of another molecule, leading to undesired products. To mitigate this, "cation scavengers" such as triethylsilane or nucleophilic solvents are often added to the reaction mixture to trap the carbocation. nih.gov The trapping of the 4-methoxybenzyl cation by triethylsilane, for example, results in the formation of 4-methylanisole (B47524) as a neutral byproduct. nih.gov

In Esterification and Amidation: For esterification reactions under harsh acidic conditions, side reactions can include the cleavage of the acid-labile methoxybenzyl ether itself. As mentioned, racemization at the chiral center is a significant risk with substrates like the target compound. nih.gov Incomplete reactions can also lead to purification challenges. researchgate.net

During amidation, the choice of coupling agent is critical to minimize byproduct formation. For example, using 1,1'-Carbonyldiimidazole (CDI) generates imidazole (B134444) and carbon dioxide as byproducts, which are generally easy to remove. chemrxiv.org The formation of undesired byproducts can also arise from side reactions of the activated carboxylic acid intermediate.

In complex molecules, the compatibility of functional groups is key. For example, while a p-methoxybenzyl ether can be selectively cleaved in the presence of a benzyl ether, other protecting groups like silyl (B83357) ethers may not be stable to the same conditions. lookchem.comjst.go.jp Careful selection of reaction conditions is therefore essential to avoid the formation of byproducts resulting from the unintended reaction of other functional groups within the molecule.

Theoretical and Computational Chemistry Studies of 2 3 Methoxyphenyl Methoxy Propanoic Acid

Molecular Modeling and Conformation Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of a molecule and its flexibility, which in turn dictate its physical and biological properties.

Conformational Landscapes and Energy Minimization

The conformational landscape of a molecule describes the relative energies of its different spatial arrangements, or conformers. For 2-[(3-Methoxyphenyl)methoxy]propanoic acid, the presence of several rotatable bonds—specifically around the ether linkage, the propanoic acid chain, and the methoxy (B1213986) group on the phenyl ring—gives rise to a complex potential energy surface.

Energy minimization calculations are employed to locate the stable conformers, which correspond to the local and global minima on this energy landscape. These calculations systematically adjust the molecular geometry to find the arrangement with the lowest potential energy. For a molecule like this compound, this process would reveal the most probable shapes the molecule adopts. For instance, the orientation of the propanoic acid group relative to the benzylic ether portion is crucial in determining intermolecular interactions. Similarly, the rotation around the C-O bond of the methoxy group influences the electronic environment of the aromatic ring.

Molecular Dynamics Simulations for Structural Flexibility

While energy minimization identifies static low-energy structures, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational and rotational motions, as well as the conformational transitions that occur at a given temperature. nih.gov

For this compound, an MD simulation would illustrate how the molecule flexes and changes shape in different environments, such as in a vacuum or in a solvent. This is particularly important for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors. The simulation can reveal the accessible conformations and the timescales of transitions between them, providing a more realistic representation of the molecule's structural dynamics than static models alone. mdpi.com

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) has become a widely used quantum chemical method due to its balance of accuracy and computational cost. mdpi.commdpi.com DFT calculations can be used to predict a wide range of molecular properties for this compound. epstem.netresearchgate.net These properties include:

Optimized molecular geometry: DFT provides a highly accurate prediction of bond lengths, bond angles, and dihedral angles. nih.gov

Vibrational frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. mdpi.com

Electronic properties: Key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This is crucial for predicting how the molecule will interact with other charged or polar species. nih.govresearchgate.net

The choice of the functional and basis set in DFT calculations is critical for obtaining reliable results. nih.gov For a molecule containing oxygen atoms and a benzene (B151609) ring like this compound, functionals such as B3LYP and PBE with a suitable basis set like 6-311G(d,p) are commonly employed. epstem.netnih.gov

Table 1: Predicted Collision Cross Section (CCS) Data for this compound

Adductm/zPredicted CCS (Ų)
[M+H]+211.09648144.7
[M+Na]+233.07842151.4
[M-H]-209.08192147.0
[M+NH4]+228.12302162.8
[M+K]+249.05236150.6
[M+H-H2O]+193.08646138.8
[M+HCOO]-255.08740166.3
[M+CH3COO]-269.10305184.9
[M+Na-2H]-231.06387148.3
[M]+210.08865147.7
[M]-210.08975147.7

This data is based on predictions and provides a theoretical estimation of the ion's size and shape in the gas phase. uni.lu

Aromaticity and Substituent Effects on Electronic Distribution

The benzene ring in this compound is an aromatic system, a feature that significantly influences its stability and reactivity. researchgate.netscispace.com Aromaticity can be quantified using various theoretical descriptors, including the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). scispace.com These calculations would confirm the aromatic character of the phenyl ring in the molecule.

The substituents on the benzene ring—the methoxy group and the propanoic acid-containing side chain—have a profound effect on the electronic distribution within the ring. youtube.comlibretexts.org The methoxy group (-OCH3) is an electron-donating group through resonance and electron-withdrawing through induction. libretexts.org The ether-linked propanoic acid side chain is generally considered an electron-withdrawing group. These substituent effects alter the electron density at different positions on the aromatic ring, which in turn influences its reactivity towards electrophilic aromatic substitution. ucsb.edu Quantum chemical calculations can precisely map these changes in electron density and predict the most likely sites for chemical reactions. researchgate.net

Simulation of Reaction Mechanisms and Pathways

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface for a proposed reaction, it is possible to identify transition states and calculate activation energies. This information provides a detailed understanding of the reaction pathway and the factors that control the reaction rate and product distribution.

For this compound, one could simulate various potential reactions, such as the esterification of the carboxylic acid group or electrophilic substitution on the aromatic ring. These simulations would reveal the step-by-step process of bond breaking and formation, providing insights that are often difficult to obtain through experimental means alone.

Advanced Analytical Research Methodologies for Characterization and Quantification

Spectroscopic Techniques in Structural Elucidation Beyond Basic Identification

Spectroscopic methods are indispensable for determining the molecular structure of "2-[(3-Methoxyphenyl)methoxy]propanoic acid". Beyond simple identification, advanced spectroscopic techniques provide in-depth information about its three-dimensional arrangement and functional group characteristics.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. While basic 1D NMR (¹H and ¹³C) provides fundamental information about the carbon-hydrogen framework, advanced 2D NMR techniques are essential for determining the stereochemistry of chiral molecules like "this compound".

Detailed Research Findings:

Although specific advanced NMR studies on "this compound" are not extensively published, the principles of these techniques are well-established for analogous structures. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish through-space proximities of protons, which is critical for assigning relative stereochemistry. For a molecule with a chiral center, such as the one in "this compound" at the propanoic acid moiety, NOESY can help determine the spatial relationship between the methyl group, the methoxybenzyl group, and the carboxylic acid.

In related heterocyclic compounds, the magnitude of vicinal coupling constants (³J) in ¹H NMR is widely used to assign stereochemistry. For example, larger coupling constants are often observed for cis isomers compared to trans isomers in ring systems. ipb.pt Two-dimensional experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton and carbon signals, confirming the connectivity and aiding in the complete assignment of all NMR signals. nih.gov For "this compound", an HMBC experiment would show correlations between the protons of the methoxy (B1213986) group and the aromatic ring, as well as between the protons of the propanoic acid chain and the ether linkage, solidifying the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.3113 - 130
Methoxy OCH₃~3.8~55
Methylene (B1212753) OCH₂~4.5~70
Methine CH~4.0~75
Methyl CH₃~1.4~18
Carboxyl COOH10 - 12>170

Note: These are predicted values and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry for Metabolite Profiling in Research

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. In research, it is frequently used for metabolite profiling, allowing for the identification of compounds in complex biological or environmental samples.

Detailed Research Findings:

For "this compound" (C₁₁H₁₄O₄), HRMS can provide a highly accurate mass measurement, confirming its molecular formula. uni.lu Predicted collision cross section (CCS) values, which are related to the ion's shape and size, can also be calculated and used as an additional identification parameter. uni.lu In metabolite profiling studies, HRMS coupled with liquid chromatography (LC-MS) can be used to detect and identify related metabolites, such as hydroxylated or demethylated derivatives. For example, related compounds like 2-Methoxy-3-(4-methoxyphenyl)propanoic acid have been detected in food products. hmdb.ca The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides structural information that can be used to differentiate isomers. For "this compound", characteristic fragments would likely include the loss of the carboxylic acid group and cleavage of the ether bond, resulting in ions corresponding to the methoxybenzyl and propanoic acid moieties.

Table 2: Predicted m/z Values for Adducts of this compound in HRMS

AdductPredicted m/z
[M+H]⁺211.09648
[M+Na]⁺233.07842
[M-H]⁻209.08192
[M+NH₄]⁺228.12302
[M+K]⁺249.05236

Data sourced from PubChemLite. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

Detailed Research Findings:

The IR spectrum of "this compound" would be expected to show several characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.info A sharp, strong absorption between 1700 and 1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group in the carboxylic acid. docbrown.infolibretexts.org The C-O stretching vibrations of the ether and the carboxylic acid would appear in the fingerprint region between 1000 and 1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations and the C-C backbone stretches would be expected to show strong Raman signals. The presence of two isomers, if they exist in the sample, could potentially be identified by the appearance of distinct carbonyl stretching frequencies in the IR or Raman spectra. researchgate.net

Table 3: Expected IR Absorption Frequencies for Functional Groups in this compound

Functional GroupBondExpected Absorption Range (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
CarbonylC=O stretch1700 - 1725
AromaticC-H stretch3000 - 3100
AlkaneC-H stretch2850 - 2960
Ether/Carboxylic AcidC-O stretch1000 - 1300
AromaticC=C stretch1450 - 1600

Chromatographic Separation and Purity Assessment in Research Samples

Chromatographic techniques are essential for separating "this compound" from impurities and for assessing its purity in research samples.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile compounds. Method development is crucial to achieve optimal separation from any related impurities.

Detailed Research Findings:

For a compound like "this compound," a reversed-phase HPLC (RP-HPLC) method would typically be developed. pensoft.net This would likely involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netresearchgate.net The pH of the mobile phase is a critical parameter for controlling the retention of an acidic compound like this; a pH below the pKa of the carboxylic acid will ensure it is in its neutral form, leading to better retention on a non-polar stationary phase. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of compounds with different polarities. cnrs.fr Detection is commonly performed using a UV detector, with the wavelength set to an absorbance maximum of the aromatic ring. Method validation according to ICH guidelines would ensure the method is accurate, precise, linear, and robust. pensoft.netresearchgate.net

Table 4: Example HPLC Method Parameters for a Related Propanoic Acid Derivative

ParameterConditionReference
ColumnC18 (150 x 4.6 mm, 5 µm) researchgate.net
Mobile PhaseAcetonitrile:Phosphate buffer (pH 3.0) (50:50 v/v) researchgate.net
Flow Rate1.0 mL/min researchgate.net
DetectionUV at 225 nm researchgate.net
Temperature30 °C researchgate.net

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Since carboxylic acids can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation, derivatization is often necessary.

Detailed Research Findings:

To make "this compound" amenable to GC analysis, it would typically be converted into a more volatile ester derivative, such as a methyl or ethyl ester. nih.gov This derivatization can be achieved by reaction with an appropriate reagent like diazomethane (B1218177) or by Fischer esterification. The resulting volatile derivative can then be separated on a capillary GC column, often with a non-polar or medium-polarity stationary phase. nih.gov Flame ionization detection (FID) is a common detection method, but for more selective and sensitive analysis, mass spectrometry (GC-MS) is preferred. nih.gov GC-MS provides both retention time and mass spectral data, allowing for confident identification of the compound and any related impurities. The analysis of volatile derivatives of similar propanoic acids has been successfully demonstrated. nih.gov

Chiral Chromatography for Enantiomeric Purity

The compound this compound contains a stereogenic center, resulting in two enantiomers. Distinguishing and quantifying these enantiomers is critical in many research contexts. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the definitive method for determining enantiomeric purity. ntu.edu.sg

Direct separation of enantiomers is achieved using a Chiral Stationary Phase (CSP). The choice of CSP is paramount and is based on creating differential, transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. For acidic compounds like this compound, anion-exchange type CSPs are particularly effective. Research on the structurally similar compound, 2-methoxy-2-(1-naphthyl)propionic acid, demonstrated excellent separation using a quinine-based weak anion exchange-type CSP. nih.gov The chiral recognition mechanism involves a combination of ion-pairing, hydrogen bonding, π-π stacking, and steric interactions between the analyte and the chiral selector. nih.gov

The mobile phase composition, including the type and concentration of the counter-ion (e.g., acids like acetic or formic acid), significantly influences retention and enantioselectivity. nih.gov An alternative to direct chiral HPLC is pre-column derivatization with a chiral derivatizing agent (CDA), such as Mosher's acid. ntu.edu.sg This reaction converts the pair of enantiomers into a pair of diastereomers, which can then be separated on a standard, non-chiral stationary phase. ntu.edu.sgsci-hub.se

Table 1: Exemplar Chiral HPLC Method Parameters for a Structurally Related Chiral Acid
ParameterSpecificationRationale/Details
Technique High-Performance Liquid Chromatography (HPLC)Standard for high-resolution separations.
Stationary Phase Quinine-based weak anion exchangerEffective for direct enantioseparation of acidic compounds via multiple interaction points (ion-pairing, H-bonding). nih.gov
Mobile Phase Polar-organicTypically a mixture of an organic solvent (e.g., acetonitrile, methanol) and a counter-ion.
Counter-ion Acetic acid, formic acid, or glycolic acidActs as a competing ion to displace the analyte from the stationary phase; its nature and concentration are optimized for resolution. nih.gov
Detection UV SpectroscopyThe phenyl group in the analyte provides a chromophore for UV detection.
Outcome Baseline separation of enantiomers (R,S > 1.5)Allows for accurate quantification of each enantiomer and determination of enantiomeric excess (% ee). nih.gov

Specialized Techniques for Carboxylic Acid and Ether Group Analysis

The carboxylic acid and ether functional groups dictate the compound's chemical properties and require specific analytical strategies for robust characterization and quantification.

Derivatization Strategies for Enhanced Detection in Complex Research Matrices

For analysis by Gas Chromatography (GC), which requires analytes to be volatile and thermally stable, derivatization of this compound is essential. The polar carboxylic acid group makes the parent compound non-volatile and prone to peak tailing on standard GC columns. colostate.educhromatographyonline.com Derivatization chemically modifies the functional group to create a more volatile and thermally stable product. libretexts.org The three most common strategies are alkylation, silylation, and acylation. libretexts.orgresearchgate.net

Alkylation (Esterification): This is the most common approach for carboxylic acids. libretexts.org The active hydrogen of the carboxyl group is replaced with an alkyl group, forming an ester. This reduces polarity and improves chromatographic behavior. libretexts.org Reagents such as diazomethane or an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., BF₃, BCl₃) are used. colostate.edu

Silylation: This process replaces the acidic proton with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective and widely used for carboxylic acids. sigmaaldrich.com The resulting TMS esters are significantly more volatile.

Acylation: This technique converts compounds with active hydrogens into esters, thioesters, and amides. researchgate.net While less common for making carboxylic acids volatile, it can be used to derivatize other functional groups that might be present in a complex sample matrix.

The ether group in this compound is generally stable and does not typically require derivatization for GC analysis. However, certain ether-cleavage reactions can be employed for structural confirmation analysis if needed. acs.org

Table 2: Comparison of Derivatization Strategies for GC Analysis of Carboxylic Acids
Derivatization MethodReagent ExampleTarget Functional GroupResulting DerivativeKey Advantages
Alkylation (Esterification) Methanol + BF₃Carboxylic Acid (-COOH)Methyl Ester (-COOCH₃)Forms stable derivatives with improved volatility and chromatographic behavior. libretexts.org
Silylation BSTFA + TMCSCarboxylic Acid (-COOH)Trimethylsilyl Ester (-COOSi(CH₃)₃)Reaction is fast and efficient for various active hydrogen-containing groups. sigmaaldrich.com
Acylation Acetic AnhydrideAmines, AlcoholsAmides, EstersProduces volatile and less polar derivatives; fluorinated acyl groups enhance detection by Electron Capture Detector (ECD). libretexts.org

Quantitative Spectrophotometric Methods for Functional Groups

When chromatographic equipment is not available, or for rapid screening, quantitative spectrophotometric methods can be employed to determine the concentration of carboxylic acids. These methods rely on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the carboxylic acid.

One established method is the formation of ferric hydroxamate. nih.gov The carboxylic acid is first activated with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and then reacted with hydroxylamine (B1172632) to form a hydroxamic acid. In the presence of ferric ions (Fe³⁺) under acidic conditions, this hydroxamic acid forms an intensely colored (typically reddish-purple) complex that can be quantified by measuring its absorbance, usually around 500-540 nm. nih.govacs.org

Another approach involves the formation of 2-nitrophenylhydrazides. tandfonline.com The carboxylic acid is coupled with 2-nitrophenylhydrazine (B1229437) using a water-soluble carbodiimide. The resulting hydrazide derivative produces a stable and intense violet color in a strongly alkaline solution, which can be measured spectrophotometrically at approximately 540 nm. tandfonline.com

Table 3: Spectrophotometric Methods for Carboxylic Acid Quantification
MethodReaction PrincipleKey ReagentsDetection Wavelength
Ferric Hydroxamate Formation Carboxylic acid is converted to a hydroxamic acid, which forms a colored complex with Fe³⁺ ions. nih.govDicyclohexylcarbodiimide (DCC), Hydroxylamine, Ferric Chloride~500-540 nm
Hydrazide Formation Carboxylic acid is coupled with 2-nitrophenylhydrazine to form a colored hydrazide in alkaline solution. tandfonline.com1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 2-Nitrophenylhydrazine~540 nm
Copper Ion Exchange Carboxylic acid protons are exchanged with copper ions, and the decrease in copper concentration in the solution is measured. Copper (II) Sulfate solutionVaries with copper complex

Quantitative Analysis in Biological and Environmental Research Matrices (Excluding Clinical)

Quantifying xenobiotics like this compound in complex non-clinical matrices such as in vitro assays or animal tissues presents challenges due to the presence of interfering substances. This requires robust sample preparation and validated analytical methods.

Method Validation for In Vitro Assay Samples

Before an analytical method can be used for reliable quantification in research samples (e.g., microbial fermentation broths, cell culture media), it must be thoroughly validated. mdpi.comnih.gov Method validation ensures that the procedure is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include:

Linearity and Range: The method must demonstrate a linear relationship between the analyte concentration and the detector response over a specified range. A correlation coefficient (R²) of >0.99 is typically required. mdpi.comresearchgate.net

Accuracy: This is assessed by determining the recovery of a known amount of analyte spiked into the sample matrix. Recoveries are typically expected to be within 80-120%. mdpi.comnih.gov

Precision: This measures the degree of scatter between repeated measurements. It is expressed as the relative standard deviation (RSD) and should generally be less than 15%. mdpi.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govmdpi.com

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Stability: The stability of the analyte in the sample matrix under different storage and processing conditions is evaluated to ensure that the measured concentration reflects the true concentration at the time of sampling. nih.gov

Table 4: Typical Method Validation Parameters and Acceptance Criteria for Bioanalytical Assays
Validation ParameterDescriptionCommon Acceptance Criterion
Linearity (R²) Correlation between concentration and analytical signal.≥ 0.99 mdpi.com
Accuracy (% Recovery) Closeness of measured value to the true value.85-115% (90-110% for some) mdpi.comnih.gov
Precision (% RSD) Repeatability and intermediate precision of measurements.≤ 15% mdpi.comresearchgate.net
LOQ Lowest concentration quantifiable with accuracy and precision.Signal-to-Noise ratio ≥ 10; must meet accuracy/precision criteria. mdpi.com
Selectivity No significant interference at the analyte's retention time.Response of blank matrix < 20% of LOQ response.

Extraction and Quantification in Animal Tissue or Fluid Samples

The analysis of this compound in animal tissues requires efficient extraction to isolate the compound from a highly complex matrix containing proteins, lipids, and other endogenous molecules. creative-proteomics.com The goal is to maximize recovery of the analyte while minimizing matrix effects that can suppress or enhance the analytical signal, particularly in mass spectrometry.

The general workflow involves:

Tissue Homogenization: The tissue sample is mechanically disrupted, often in a buffer solution, to create a uniform homogenate.

Extraction and Cleanup: Several techniques can be used:

Protein Precipitation (PPT): A simple method where a cold organic solvent, such as acetonitrile, is added to the homogenate to precipitate proteins, leaving the analyte in the supernatant. mdpi.com

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous homogenate into an immiscible organic solvent (e.g., a chloroform/methanol mixture). mdpi.comcreative-proteomics.com This separates the analyte based on its solubility.

Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleanup. mdpi.com The sample is passed through a cartridge containing a solid sorbent. Interfering components are washed away, and the analyte is then eluted with a different solvent. For a compound with both polar (carboxylic acid) and non-polar (phenyl ether) characteristics, a hydrophilic-lipophilic balanced (HLB) sorbent is often highly effective, demonstrating excellent recovery rates. mdpi.com

Following extraction, quantification is typically performed using a hyphenated technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. These methods provide the high selectivity and sensitivity needed for measuring low concentrations in complex biological samples. mdpi.com

Table 5: Comparison of Extraction Techniques for Xenobiotics from Animal Tissue
Extraction TechniquePrincipleTypical RecoveryAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are denatured and precipitated by an organic solvent. mdpi.comModerateFast, simple, and inexpensive.Less clean extract; significant matrix effects can remain ("ion suppression").
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases. creative-proteomics.comModerate to HighProvides a cleaner extract than PPT.Can be labor-intensive and require large volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is isolated from the matrix using a solid sorbent. mdpi.comHigh (>90%) mdpi.comProvides the cleanest extracts, minimizes matrix effects, allows for concentration of the analyte.More expensive and requires method development to optimize sorbent and solvents.

Biological and Biochemical Investigations in Vitro and Animal Models

Exploration of Molecular Targets and Pathways Modulated by Related Structures

The primary molecular targets for compounds structurally analogous to 2-[(3-Methoxyphenyl)methoxy]propanoic acid, such as fibrates, are the Peroxisome Proliferator-Activated Receptors (PPARs). ahajournals.org These are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily that play critical roles in regulating energy homeostasis, lipid metabolism, and inflammation. mdpi.comsigmaaldrich.com There are three main isotypes: PPARα, PPARγ, and PPARβ/δ. nih.gov

PPARα: Predominantly expressed in tissues with high fatty acid oxidation rates like the liver, heart, and kidney, PPARα is the main target of fibrate drugs. sigmaaldrich.comresearchgate.net Its activation leads to the transcriptional upregulation of genes involved in fatty acid uptake, their conversion to acyl-CoA derivatives, and their subsequent breakdown through β-oxidation pathways. ahajournals.orgyoutube.com This process effectively reduces the fatty acids available for triglyceride synthesis, contributing to lower plasma triglyceride levels. ahajournals.org

PPARγ: This isotype is highly expressed in adipose tissue and is a master regulator of adipogenesis and lipid storage. sigmaaldrich.comnih.gov It is also involved in glucose homeostasis and inflammatory responses. mdpi.com

PPARβ/δ: Expressed ubiquitously, this receptor is involved in fatty acid oxidation, particularly in skeletal muscle and adipose tissue, and has been implicated in improving blood glucose levels. nih.gov

Upon ligand binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR). sigmaaldrich.comnih.gov This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. nih.gov This activation can be modulated by coactivator and corepressor proteins, which can lead to tissue-specific effects. sigmaaldrich.com For example, a study on 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives, which are activators of PPARα, showed they recruit the coactivator PGC1α to PPARα to initiate activation. nih.gov

Enzyme Modulation Studies

Compounds structurally related to this compound, particularly fibrates, exert significant effects by modulating key enzymes involved in lipid metabolism. nih.gov

Key modulated enzymes include:

Lipoprotein Lipase (B570770) (LPL): Fibrates increase the expression and activity of LPL, the primary enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins, such as very-low-density lipoproteins (VLDL) and chylomicrons. nih.govresearchgate.net Enhanced LPL activity accelerates the clearance of triglyceride-rich lipoproteins from the plasma. ahajournals.org

Acyl-CoA Synthetase and Carnitine Palmitoyltransferase (CPT): Activation of PPARα by fibrates upregulates the genes for these enzymes, which are crucial for the transport and activation of fatty acids for β-oxidation in both peroxisomes and mitochondria. nih.gov

Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS): Fenofibrate (B1672516) has been shown to decrease the activities of these enzymes, which are rate-limiting steps in the de novo synthesis of fatty acids, thereby reducing triglyceride production. researchgate.net

Aldose Reductase (AR): Some studies have identified aldose reductase as an independent target of fibrate activity. nih.gov This enzyme is implicated in diabetic complications by converting glucose to sorbitol. nih.gov

A different class of related compounds, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives, were found to inhibit ERK1/2 phosphorylation in cells expressing the G protein-coupled receptor GPR34. nih.gov

Receptor Interaction Studies

The interaction of fibrates and related compounds with PPARs has been characterized using various in vitro assays. These studies confirm that these molecules act as direct ligands and agonists for PPARs.

Competitive Ligand Binding Assays: These assays measure the ability of a test compound to displace a known, often fluorescently labeled, ligand from the ligand-binding domain (LBD) of a PPAR. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method. For instance, a TR-FRET assay was used to show that podophyllotoxone (B1678967) could bind to the PPARγ LBD with an IC₅₀ of 27.43 µM. mdpi.com Similarly, various synthetic ligands have been shown to compete for binding to PPARγ, demonstrating a range of affinities. researchgate.netsciengine.com

Cell-Based Reporter Gene Assays: In these experiments, cells are engineered to express a PPAR and a reporter gene (like luciferase) linked to a PPRE. An increase in reporter gene activity upon addition of the compound indicates receptor activation. nih.gov Such assays have demonstrated that compounds like podophyllotoxone act as partial agonists for PPARγ, while others can function as antagonists. mdpi.com

The following table summarizes the binding affinities of various compounds to PPARs, illustrating the range of potencies observed in structurally diverse ligands.

CompoundReceptor TargetAssay TypeBinding Affinity (IC₅₀)Reference
PodophyllotoxonePPARγTR-FRET27.43 µM mdpi.com
GW501516PPARβ/δTR-FRET3 nM researchgate.net
L165,041PPARβ/δTR-FRET10 nM researchgate.net
Arachidonic AcidPPARβ/δTR-FRET2 µM researchgate.net

Cellular Mechanism of Action Studies

The activation of PPARs by fibrate-like compounds triggers a cascade of events within the cell, leading to broad changes in gene expression and cellular function.

Regulation of Gene Expression: Upon activation by an agonist, the PPAR/RXR heterodimer binds to PPREs and recruits coactivators, leading to the transcription of target genes. sigmaaldrich.comnih.gov In rat-based studies, treatment with fibric acid analogs, including fenofibrate, altered the expression of 1,288 genes. nih.gov These changes were consistent with increased fatty acid transport and oxidation, increased uptake of LDL-cholesterol, and decreased glycolysis and gluconeogenesis. nih.gov

Anti-Inflammatory Effects: PPARα activation exhibits anti-inflammatory properties by antagonizing the activity of pro-inflammatory transcription factors like NF-κB and AP-1. nih.gov This leads to reduced expression of inflammatory mediators such as IL-6 and COX-2. nih.gov In macrophage cell lines, PPARγ agonists have been shown to suppress the expression of pro-inflammatory genes like iNOS, TNF-α, and IL-1β, while promoting anti-inflammatory markers. mdpi.com

Effects on Cell Proliferation and Apoptosis: In cancer cell models, PPARα activation has been linked to antiproliferative and proapoptotic effects. nih.gov These effects are attributed to the metabolic shift away from glycolysis and toward fatty acid catabolism, as well as the reduction of oxidative stress. nih.gov

Modulation of Cellular Phenotypes: PPARγ activation is essential for the differentiation of preadipocytes into mature fat cells. researchgate.net In vascular smooth muscle cells (VSMCs), PPARα activation can suppress proliferation and migration, which are key events in the development of atherosclerosis. researchgate.net

In Vivo Pharmacokinetic Research in Animal Models

Pharmacokinetic studies in animal models, particularly rodents, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of fibrate-like compounds. Fenofibrate, a pro-drug, is rapidly hydrolyzed to its active metabolite, fenofibric acid, which is the focus of most pharmacokinetic analyses. tandfonline.com

Following oral administration in rats, fenofibrate is absorbed and its active metabolite, fenofibric acid, becomes systemically available. A study investigating the pharmacokinetics of fenofibric acid in rats after a 20 mg/kg oral dose of fenofibrate reported the following parameters:

Pharmacokinetic ParameterValue (Mean ± SD)Reference
Cₘₐₓ (Maximum Concentration)30.43 ± 6.45 µg/mL tandfonline.com
Tₘₐₓ (Time to Maximum Concentration)5.12 ± 0.36 h tandfonline.com
AUC₀₋ₜ (Area Under the Curve)416.35 ± 32.68 µg·h/mL tandfonline.com
t₁/₂ (Half-life)4.90 ± 0.82 h tandfonline.com

Tissue distribution studies in rats using radiolabeled fenofibrate showed that the highest concentrations of the compound and its metabolites were found in the organs responsible for absorption and elimination, namely the gut, liver, and kidneys. nih.gov

The metabolism of fenofibrate and related compounds has been studied in several animal species. The primary metabolic steps involve ester hydrolysis followed by carbonyl reduction and conjugation.

Ester Hydrolysis: Fenofibrate, an isopropyl ester, is a prodrug that is quickly hydrolyzed by esterases in the liver, plasma, and gut to its active form, fenofibric acid. tandfonline.com

Carbonyl Reduction: A major metabolic pathway for fenofibric acid in rats, guinea pigs, and dogs is the reduction of its carbonyl group to form a secondary alcohol, referred to as "reduced fenofibric acid." nih.gov This metabolite is a principal excretion product in all three species. nih.gov

Glucuronidation: Conjugation with glucuronic acid is another metabolic route. However, the glucuronidation of both fenofibric acid and reduced fenofibric acid was found to be a minor pathway in rats and guinea pigs. nih.gov

The liver is considered the primary site for these metabolic transformations. nih.govnih.gov Studies using rat liver microsomes have been employed to investigate the metabolic stability of these compounds and potential drug-drug interactions. tandfonline.com

Excretion Dynamics in Animal Models

Detailed research findings that would typically populate a discussion on excretion dynamics are absent. This includes quantitative measurements of the parent compound and its metabolites in excreta over time, which are crucial for constructing a complete pharmacokinetic profile. Without such studies, it is not possible to create a data table summarizing the excretion pathways.

Further investigation through dedicated in vivo studies in relevant animal models, such as rats or mice, is necessary to elucidate the excretion profile of this compound. Such research would provide critical insights into its metabolic fate and persistence in biological systems.

Applications As Chemical Probes and Research Intermediates

Use in Complex Molecule Synthesis

The primary documented application of 2-[(3-Methoxyphenyl)methoxy]propanoic acid is as a chemical intermediate in the synthesis of more complex, biologically active molecules. Its structure, featuring a carboxylic acid, an ether linkage, and a substituted aromatic ring, makes it a valuable synthon for constructing larger molecular frameworks.

Specifically, this acid has been utilized as a key intermediate in the preparation of a series of (4-oxo-4H-pyran-2-yl)amide derivatives. These derivatives have been investigated for their potential therapeutic activities. The synthesis process involves reacting this compound with other chemical entities to build the final, more complex structures. This role as a foundational piece in multi-step synthetic pathways highlights its importance as a building block for creating novel compounds with potential pharmaceutical applications.

Development as Molecular Probes for Elucidating Biological Systems

While its role as a synthetic intermediate is established, the application of this compound as a molecular probe for studying biological systems is not yet extensively documented in publicly available scientific literature. Molecular probes are essential tools that allow researchers to investigate and visualize complex biological processes. The development of this compound into such a probe would require chemical modification to incorporate specific reporting or affinity features.

Fluorescent or Affinity Tagging Strategies

There is currently no specific research detailing the use of this compound in fluorescent or affinity tagging strategies. For it to be used as a fluorescent probe, it would need to be chemically bonded to a fluorophore, a molecule that emits light upon excitation. Similarly, for affinity-based applications, it would need to be linked to a molecule with a high affinity for a specific biological target, such as biotin. Such modifications would theoretically allow researchers to track the distribution of the molecule or its binding partners within a biological system.

Investigational Tools for Protein-Ligand Interactions

The utility of this compound as an investigational tool for studying protein-ligand interactions has not been reported. In principle, its core structure could serve as a scaffold for designing ligands that interact with specific protein binding pockets. By systematically modifying the molecule and observing the effects on protein binding, researchers could gain insights into the nature of these interactions. However, without specific studies, its role in this area remains speculative.

Potential Utility in Advanced Material Science Research

The potential application of this compound in the field of advanced materials science is another area where research is not yet available. Its molecular structure contains functional groups—a carboxylic acid and a methoxy-substituted phenyl ring—that are often utilized in the synthesis of polymers and other advanced materials.

The carboxylic acid group could, for instance, be used for polymerization reactions to form polyesters or polyamides. The aromatic ring could influence the material's properties, such as thermal stability or refractive index. As such, it could potentially be explored as a monomer for creating novel research materials or as a modifying agent to alter the properties of existing polymers. These potential applications remain theoretical pending future research and development in the field.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(3-Methoxyphenyl)methoxy]propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling 3-methoxybenzyl alcohol with a propanoic acid derivative. Etherification via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) or nucleophilic substitution (with a halogenated propanoic acid precursor) are common routes . Reaction optimization should include testing solvents (e.g., THF or DMF), temperature (60–100°C), and catalysts (e.g., BF₃·Et₂O for cyclization steps) . Monitor yields using HPLC or LC-MS to identify side products like unreacted alcohol or over-alkylated derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm methoxy group placement and ester linkage integrity.
  • FT-IR to verify C-O-C (ether) and carboxylic acid (COOH) stretches (~1250 cm⁻¹ and ~1700 cm⁻¹, respectively).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • HPLC with UV/Vis detection (λ = 254–280 nm) to assess purity (>95% recommended for biological assays) .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : The compound is likely soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Conduct solubility tests via gravimetric analysis. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the methoxy group or hydrolysis of the ester linkage .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

  • Methodological Answer : Discrepancies may arise from tautomerism or impurities. Use:

  • 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.
  • Deuterium exchange experiments to identify labile protons (e.g., COOH).
  • Crystallography (if crystals form) for unambiguous structural determination .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

  • Methodological Answer :

  • Purification : Re-crystallize or use preparative HPLC to remove by-products (e.g., residual benzyl alcohol).
  • Activity correlation : Perform dose-response curves (IC₅₀/EC₅₀) across batches to identify outlier data.
  • Stability testing : Pre-screen batches under assay conditions (e.g., pH 7.4 buffer, 37°C) to rule out degradation .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with target proteins (e.g., enzymes with known propanoic acid-binding sites).
  • DFT calculations : Optimize the compound’s geometry (Gaussian 09) to analyze electrostatic potential maps for hydrogen-bonding sites.
  • MD simulations : Assess binding stability over 100-ns trajectories (GROMACS) .

Q. What analytical methods distinguish degradation products under oxidative stress?

  • Methodological Answer : Subject the compound to forced degradation (e.g., H₂O₂, UV light) and analyze via:

  • LC-MS/MS to identify cleavage products (e.g., demethylated derivatives).
  • TGA/DSC to study thermal decomposition pathways.
  • EPR spectroscopy to detect radical intermediates .

Methodological Notes

  • Synthesis Optimization : Evidence from analogous compounds (e.g., 3-methoxyphenyl derivatives) highlights the critical role of protecting groups (e.g., benzyl for carboxylic acids) to prevent side reactions .
  • Biological Assays : Reference standard protocols for cytotoxicity (MTT assay) and enzyme inhibition (kinetic assays with Michaelis-Menten analysis) .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) and validate instruments with certified reference materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.